Magnesium hexafluorosilicate hexahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

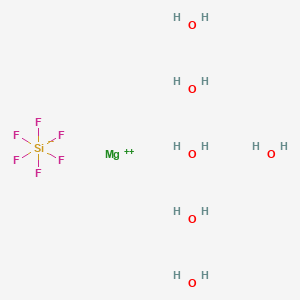

Molecular Formula and Structure: Magnesium hexafluorosilicate hexahydrate, with the formula MgSiF₆·6H₂O (molecular weight: 274.47 g/mol), consists of a magnesium ion coordinated with a hexafluorosilicate anion (SiF₆²⁻) and six water molecules . Its crystalline structure is characterized by strong ionic interactions and hydrogen bonding, contributing to its stability and solubility.

準備方法

Synthetic Routes and Reaction Conditions

Magnesium hexafluorosilicate hexahydrate is typically synthesized by reacting hexafluorosilicic acid with caustic magnesite. The reaction conditions include controlling the concentration of the reagents, the temperature of the synthesis and evaporation, and the order of adding the reagents. The optimal conditions for maximizing the yield involve using hexafluorosilic acid with a concentration of around 14% and caustic magnesite with a composition of 75-80% MgO .

Industrial Production Methods

In industrial settings, the production of this compound involves the neutralization of hexafluorosilic acid with magnesite powder. The resulting solution is then filtered, concentrated, crystallized, centrifuged, and dried to obtain the final product .

化学反応の分析

Types of Reactions

Magnesium hexafluorosilicate hexahydrate primarily undergoes substitution reactions. It can react with various metal ions to form insoluble complexes. For example, it can react with calcium ions to form calcium hexafluorosilicate .

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts and acids. The reactions typically occur under aqueous conditions at room temperature .

Major Products

The major products formed from reactions involving this compound include various metal hexafluorosilicates, depending on the metal ions involved in the reaction .

科学的研究の応用

Magnesium hexafluorosilicate hexahydrate has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other fluorine-containing compounds.

Biology: It is studied for its potential effects on biological systems, particularly in the context of fluoride toxicity.

Medicine: Research is ongoing into its potential use in dental treatments due to its fluoride content.

作用機序

The mechanism of action of magnesium hexafluorosilicate hexahydrate is not fully understood. it is believed that the compound binds to metal ions, such as calcium and magnesium, forming insoluble complexes. This binding can affect various biological and chemical processes, depending on the context in which the compound is used.

類似化合物との比較

Physical and Chemical Properties :

- Appearance : White crystalline powder .

- Density : 1.788 g/cm³ .

- Melting Point : 120°C .

- Solubility : Highly soluble in water, making it suitable for industrial solutions .

- Purity Grades : Available in 2N (99%), 3N (99.9%), 4N (99.99%), and 98% commercial grades, with higher purity variants used in precision applications .

Production Methods :

Synthesized by neutralizing hexafluorosilicic acid (H₂SiF₆) with magnesium oxide (MgO) or caustic magnesite (MgCO₃) at controlled pH (3–4) and temperature, followed by crystallization and drying . Industrial production often uses byproducts from phosphate fertilizer manufacturing, optimizing cost and resource efficiency .

A detailed comparison with structurally or functionally related compounds is provided below:

Key Differences:

Chemical Stability :

- Magnesium hexafluorosilicate hexahydrate is thermally stable up to 120°C, whereas ammonium hexafluorosilicate decomposes at lower temperatures, releasing hazardous NH₃ and HF .

- Sodium hexafluorosilicate is more stable in aqueous solutions than calcium variants, which precipitate in acidic environments .

Industrial Demand :

- Magnesium hexafluorosilicate dominates the construction sector (60% global consumption), while sodium hexafluorosilicate is prioritized for water treatment .

Toxicity Profile :

- Lead and manganese derivatives pose higher environmental and health risks due to heavy metal content, limiting their applications .

Research and Industrial Insights

- Structural Studies : Manganese(II) hexafluorosilicate hexahydrate’s octahedral [Mn(H₂O)₆]²⁺ structure contrasts with magnesium’s cubic coordination, influencing magnetic properties .

- Hydrolysis Behavior : Hexafluorosilicates dissociate into SiF₆²⁻ and fluoride ions in water, with intermediates like SiF₅⁻ forming below pH 3.5 .

- Market Dynamics : The global market for this compound is projected to grow at 5% CAGR (2025–2033), driven by infrastructure development and fluorochemical demand .

生物活性

- Molecular Formula : MgSiF₆·6H₂O

- CAS Number : 18972-56-0

- Molecular Weight : 274.47 g/mol

- Physical Form : White powder

- Purity : Typically ≥96% .

Toxicological Profile

This compound is classified as hazardous, primarily falling under acute toxicity categories. The following table summarizes its toxicological classifications:

| Toxicity Category | Description |

|---|---|

| Acute Toxicity Category 3 | Toxic if swallowed, inhaled, or in contact with skin. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

Absorption and Distribution

Research indicates that soluble fluoride salts, including magnesium hexafluorosilicate, are readily absorbed in the gastrointestinal tract, leading to increased serum fluoride levels. In an in vivo study with rats, approximately 50% of administered fluoride was absorbed after a single oral dose . This absorption is critical as it relates to the compound's biological effects.

Repeated Dose Toxicity

A short-term (28-day) toxicity study in rats administered magnesium hexafluorosilicate at varying concentrations revealed a No Observed Adverse Effect Level (NOAEL) of 300 ppm. Higher doses resulted in fluorosis-related effects such as dental and skeletal abnormalities . The Lowest Observed Adverse Effect Level (LOAEL) for fluoride-related toxicity was noted at 4 mg/kg body weight per day from studies involving sodium fluoride, which shares similar toxicological profiles .

Genotoxicity

Available data suggest that magnesium hexafluorosilicate does not exhibit genotoxic properties. Negative results were reported in both in vitro and in vivo studies for gene mutation and clastogenicity using related compounds like sodium hexafluorosilicate .

Case Studies

- Dental Fluorosis : A study indicated that prolonged exposure to fluoride from magnesium hexafluorosilicate could lead to dental fluorosis, characterized by discoloration and structural damage to teeth .

- Bone Health : In long-term exposure studies, changes in bone structure were observed, leading to concerns about skeletal health due to fluoride accumulation from magnesium hexafluorosilicate .

Environmental Impact

The environmental persistence of magnesium hexafluorosilicate raises concerns regarding its bioaccumulation and potential ecological toxicity. Studies have shown that fluoride can adversely affect aquatic life at elevated concentrations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity magnesium hexafluorosilicate hexahydrate in laboratory settings?

- Methodological Answer : The synthesis involves reacting fluorosilicic acid (H₂SiF₆) with magnesium oxide (MgO) or magnesium carbonate (MgCO₃). Key steps include:

Fluorosilicic Acid Preparation : Reacting fluorspar (CaF₂), silica (SiO₂), and sulfuric acid to yield H₂SiF₆ (20–22°Bé solution) .

Neutralization : Adjust pH to 3–4 using MgO/MgCO₃ suspension to precipitate impurities (e.g., sulfates) .

Crystallization : Concentrate the filtered solution via evaporation, followed by cooling crystallization.

- Critical Considerations :

- Sulfate removal is essential to avoid contamination; use barium salts or repeated filtration.

- Maintain stoichiometric ratios (Mg:SiF₆²⁻ = 1:1) to prevent byproducts.

Q. How can researchers characterize the crystalline structure and purity of this compound?

- Methodological Answer :

- XRD : Confirm crystal structure (hexagonal/needle-like) and phase purity by matching with reference patterns (e.g., PDF# 00-001-1234) .

- Elemental Analysis : Use ICP-OES or EDX to verify Mg, Si, and F content (expected ratios: Mg ≈ 8.8%, Si ≈ 10.2%, F ≈ 41.5%) .

- Thermogravimetric Analysis (TGA) : Monitor dehydration steps (6 H₂O molecules lost at 100–120°C) and decomposition (>120°C) .

Q. What are the key factors affecting the stability of this compound during storage and experimental handling?

- Methodological Answer :

- Moisture Control : Hygroscopic nature requires desiccated storage (RH <30%) to prevent deliquescence .

- Temperature Limits : Decomposition initiates at 120°C; avoid prolonged heating .

- pH Sensitivity : Stable in neutral conditions; acidic environments (pH <3.5) promote hydrolysis to SiF₅⁻ intermediates .

Q. What standardized protocols exist for assessing acute toxicity of this compound in mammalian models?

- Methodological Answer :

- Oral LD50 Testing : Administer doses (e.g., 50–500 mg/kg) to guinea pigs; observe mortality and histopathology (reported LD50: 200 mg/kg) .

- Dermal/Irritation Studies : Apply 0.5 g compound to rabbit skin/eyes for 24h; evaluate irritation per OECD 404/405 guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies in reported hydrolysis behavior of magnesium hexafluorosilicate under varying pH conditions?

- Methodological Answer :

- pH-Controlled NMR : Use ¹⁹F NMR to detect intermediates (e.g., SiF₅⁻) below pH 3.5; no intermediates observed at pH 4–5 .

- Buffer Selection : Avoid phosphate/citrate buffers (inadequate buffering capacity); use dilute HNO₃ for acidic conditions .

- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate dissociation constants (pKd ≈30.6 under acidic conditions) .

Q. What advanced techniques are required to study thermal decomposition kinetics of this compound?

- Methodological Answer :

- Coupled TGA-DSC-MS : Track mass loss (H₂O/F⁻ release) and enthalpy changes; correlate with XRD to identify decomposition products (e.g., MgO, SiF₄) .

- Isothermal Analysis : Heat at 100–150°C to isolate dehydration steps; model using Flynn-Wall-Ozawa method for activation energy (Ea) estimation .

Q. How can this compound be utilized in designing functional materials with enhanced physicochemical properties?

- Methodological Answer :

- Cement Additives : Incorporate 0.5–2 wt% as a curing accelerator; evaluate compressive strength (7–28 days) and chloride resistance .

- Antimicrobial Coatings : Test efficacy against wood-decay fungi (e.g., Gloeophyllum trabeum) via ASTM D1413; optimize concentration (1–5% w/v) .

Q. What experimental strategies minimize sulfate impurity interference during fluorosilicic acid neutralization in magnesium hexafluorosilicate synthesis?

- Methodological Answer :

特性

CAS番号 |

18972-56-0 |

|---|---|

分子式 |

F6H2MgOSi |

分子量 |

184.40 g/mol |

IUPAC名 |

magnesium;hexafluorosilicon(2-);hydrate |

InChI |

InChI=1S/F6Si.Mg.H2O/c1-7(2,3,4,5)6;;/h;;1H2/q-2;+2; |

InChIキー |

DKWXWEVHUQQHNV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

正規SMILES |

O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

関連するCAS |

17084-08-1 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。